molecular formula C20H24N2O11 B2795519 [5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate CAS No. 1094684-49-7

[5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2795519
CAS No.: 1094684-49-7
M. Wt: 468.415
InChI Key: HANQNSOXWBEEGZ-UHFFFAOYSA-N
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Description

[5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate: is a complex organic compound with a molecular formula of C20H24N2O11 and a molar mass of 468.41 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting with the protection of the hydroxyl groups on the sugar molecule. The process may include:

  • Acetylation: : Treating the starting sugar with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups.

  • Nitration: : Introducing the nitro group to the phenyl ring using nitric acid and sulfuric acid.

  • Coupling: : Reacting the acetylated and nitrated intermediates under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, ensuring precise control over reaction conditions to maintain product purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the nitro group to other functional groups.

  • Reduction: : Reducing the nitro group to an amine.

  • Substitution: : Replacing the nitro group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as tin chloride or iron powder.

  • Substitution: : Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed

  • Oxidation: : Formation of nitroso compounds or carboxylic acids.

  • Reduction: : Production of aniline derivatives.

  • Substitution: : Generation of various substituted phenyl compounds.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic uses.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The acetyl groups may influence the compound's solubility and stability, affecting its biological activity.

Comparison with Similar Compounds

This compound is unique due to its specific arrangement of functional groups. Similar compounds include:

  • 4-Nitrophenyl 2-(Acetylamino)-2-deoxy-\u03B1-D-galactopyranoside: : Similar structure but different position of the nitro group.

  • 2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside: : Similar functional groups but different sugar backbone.

These compounds share similarities in their core structures but differ in their functional group positioning and overall molecular architecture, leading to different chemical and biological properties.

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-8-6-5-7-14(15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANQNSOXWBEEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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